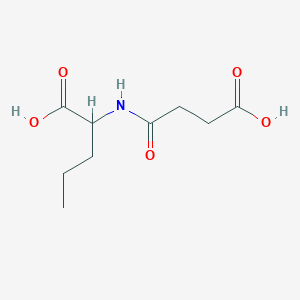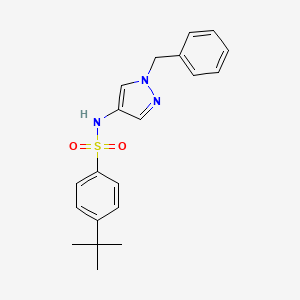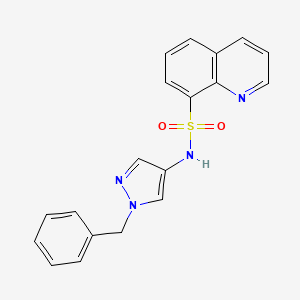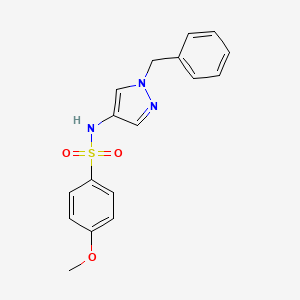
N-(1-benzylpyrazol-4-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpyrazol-4-yl)-4-methoxybenzenesulfonamide, commonly known as BP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. BP4 is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
BP4 has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. BP4 has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. BP4 has also been studied for its potential as a therapeutic agent for the treatment of diseases such as glaucoma, cancer, and osteoporosis.
Mecanismo De Acción
BP4 inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is essential for maintaining acid-base balance in the body. BP4 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BP4 has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the regulation of bone resorption. BP4 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP4 has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its relatively low toxicity. However, BP4 also has some limitations, including its high cost, the need for specialized equipment for its synthesis and analysis, and the limited availability of commercial sources.
Direcciones Futuras
There are several future directions for the study of BP4, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential therapeutic applications in various diseases. BP4 may also be studied for its potential as a diagnostic tool for the detection of carbonic anhydrase activity in various tissues and fluids. Further research is needed to fully understand the mechanism of action and physiological effects of BP4 and to explore its potential as a therapeutic agent in various fields of research.
Métodos De Síntesis
BP4 has been synthesized using various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 1-benzylpyrazole in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzenesulfonamide with 1-benzylpyrazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The yield of BP4 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-7-9-17(10-8-16)24(21,22)19-15-11-18-20(13-15)12-14-5-3-2-4-6-14/h2-11,13,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJLNVSMQLSQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)


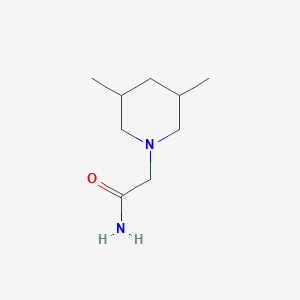



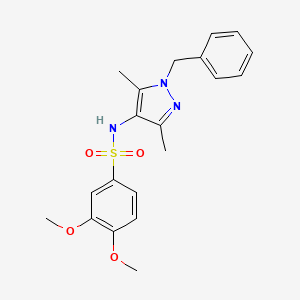
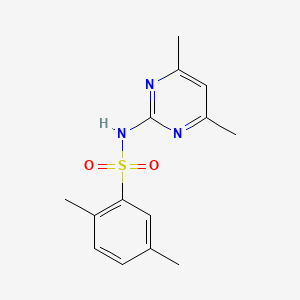
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)
![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
